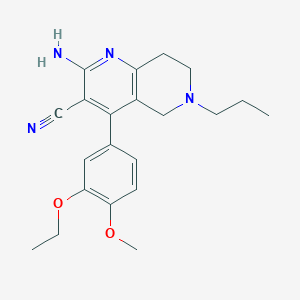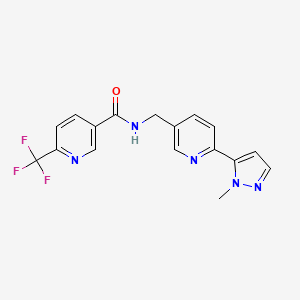![molecular formula C18H20ClN5O3 B2535886 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 847408-39-3](/img/structure/B2535886.png)
7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione works by inhibiting the production of VEGF, a protein that promotes the growth of blood vessels in tumors. By blocking the production of VEGF, this compound reduces the blood supply to tumors, which in turn inhibits their growth and spread.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the blood supply to tumors, and induce apoptosis (cell death) in cancer cells. This compound has also been found to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione in lab experiments is that it has been shown to be effective against a variety of cancer types. This makes it a versatile tool for studying the mechanisms of cancer growth and spread. However, one limitation of using this compound in lab experiments is that it is a small molecule inhibitor, which means that it may not be as effective as other types of cancer treatments, such as chemotherapy or radiation therapy.
Direcciones Futuras
There are a number of future directions for research on 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione. One area of interest is the development of combination therapies that include this compound and other cancer treatments. Another area of interest is the study of this compound in combination with immunotherapy, which has shown promise in treating certain types of cancer. Additionally, researchers are interested in exploring the potential use of this compound in treating other diseases, such as macular degeneration and rheumatoid arthritis.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for use in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. Future research directions include the development of combination therapies and the exploration of its potential use in treating other diseases.
Métodos De Síntesis
The synthesis of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained through a multi-step process that includes the use of various reagents and solvents. The synthesis method has been optimized to produce the compound in high yields and purity.
Aplicaciones Científicas De Investigación
7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be effective against a variety of cancer types, including breast, prostate, and colon cancer. This compound works by inhibiting the production of VEGF, a protein that promotes the growth of blood vessels in tumors.
Propiedades
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c1-22-16-15(17(25)21-18(22)26)24(10-12-2-4-13(19)5-3-12)14(20-16)11-23-6-8-27-9-7-23/h2-5H,6-11H2,1H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSVQJRTRMSMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![(E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2535805.png)
![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)

![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one](/img/structure/B2535808.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)


![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)


![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2535826.png)